![molecular formula C9H7F2NO2 B2476239 2-(2,2-Difluoroethoxy)-1,3-benzoxazole CAS No. 2202004-09-7](/img/structure/B2476239.png)
2-(2,2-Difluoroethoxy)-1,3-benzoxazole
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Overview
Description
“2-(2,2-Difluoroethoxy)-1,3-benzoxazole” is a compound that contains a benzoxazole ring, which is a type of heterocyclic compound. The benzoxazole ring is fused with a benzene ring and an oxazole ring . The compound also contains a 2,2-difluoroethoxy group, which is an ether group with two fluorine atoms attached to one of its carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoxazole ring and a 2,2-difluoroethoxy group. The benzoxazole ring is aromatic and planar, while the 2,2-difluoroethoxy group would add some steric bulk .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzoxazole ring and the 2,2-difluoroethoxy group. For example, the compound might exhibit some degree of polarity due to the presence of the ether and the fluorine atoms .Scientific Research Applications
Fluorescent Probes and Sensing Applications
Benzoxazole derivatives, such as 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, have been utilized in the development of fluorescent probes for sensing applications. These compounds are sensitive to pH changes and selectively detect metal cations like magnesium and zinc, demonstrating significant fluorescence enhancement under basic conditions. Their high sensitivity and selectivity in metal cation detection highlight the potential of benzoxazole derivatives in sensing technologies (Tanaka et al., 2001).
Synthesis of Derivatives for Drug Development
2-Difluoromethyl and 2-trifluoromethyl substituted benzoxazole derivatives have been synthesized through a one-pot reaction. These derivatives serve as precursors for the development of new drugs, showcasing the versatility of benzoxazole scaffolds in drug design. Subsequent bromination of these derivatives has paved the way for the creation of novel compounds with potential pharmaceutical applications (Ge et al., 2007).
Anti-Inflammatory Applications
The benzoxazole scaffold has been identified as a novel and selective ligand for cyclooxygenase-2 (COX-2), an enzyme targeted for anti-inflammatory therapies. Synthesis and biological evaluation of 2-(2-arylphenyl)benzoxazoles have demonstrated their potential as COX-2 selective inhibitors, comparing favorably with established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib. This indicates the significance of benzoxazole derivatives in developing new anti-inflammatory agents (Seth et al., 2014).
Material Science and Liquid Crystal Displays
Benzoxazole derivatives have also found applications in material science, particularly in the development of liquid crystal displays (LCDs). Laterally multifluorinated benzoxazole-based nematic mesogens exhibit enantiotropic nematic mesophases with wide temperature ranges, making them suitable for use in LCD mixtures. The structural modifications in these compounds contribute to their enhanced stability and performance in display technologies (Duan et al., 2017).
Antimicrobial Activity
Benzoxazole derivatives have been investigated for their antimicrobial activities against various pathogens, including drug-resistant strains. Compounds exhibiting significant activity suggest the utility of benzoxazole scaffolds in developing new antimicrobial agents. The broad spectrum of activity underscores the potential of these compounds in addressing microbial resistance (Ertan-Bolelli et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2,2-difluoroethoxy)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO2/c10-8(11)5-13-9-12-6-3-1-2-4-7(6)14-9/h1-4,8H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLLRRBNNSAGIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)OCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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